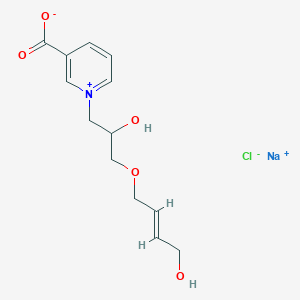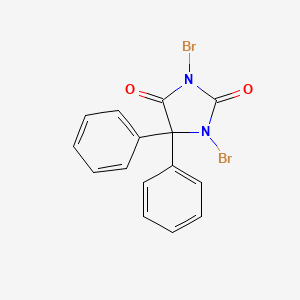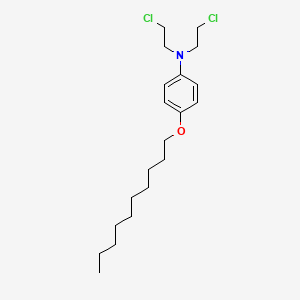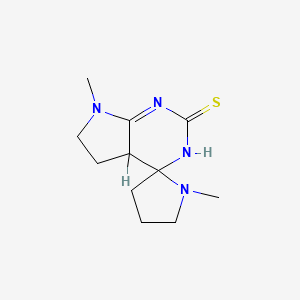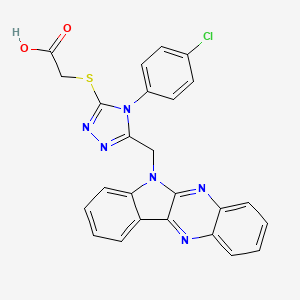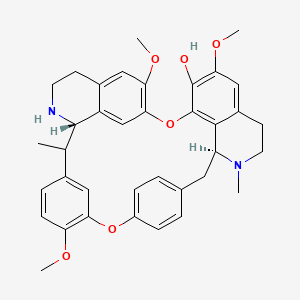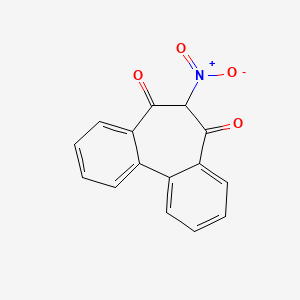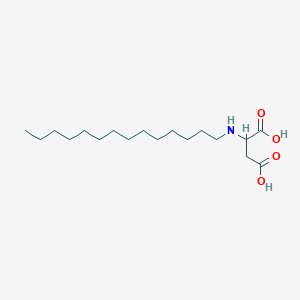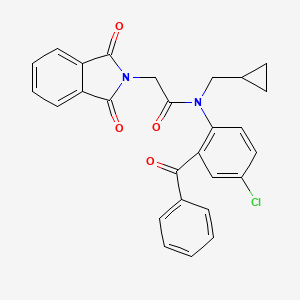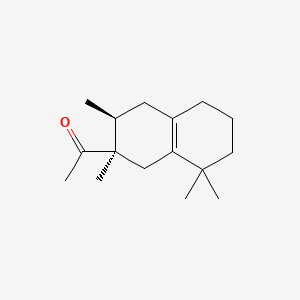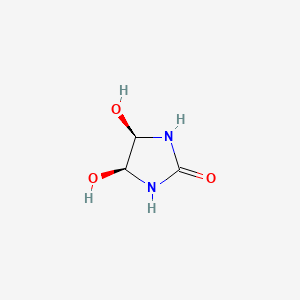
4,5-Dihydroxy-2-imidazolidinone, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-2-imidazolidinone, cis- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-imidazolidinone, cis- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. One common method includes the acid-catalyzed reaction of urea derivatives with aqueous glyoxal, leading to the formation of glycolurils and hydantoin derivatives under similar reaction conditions . The reaction is often carried out in refluxing acetonitrile with formic acid as a catalyst .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydroxy-2-imidazolidinone, cis- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis and trans isomers, ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydroxy-2-imidazolidinone, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be protonated in acidic solutions, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glyoxal, formic acid, and various urea derivatives. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products Formed: The major products formed from the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glycolurils and hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-2-imidazolidinone, cis- has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is used as a building block for central nervous system depressants and enzyme inhibitors . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other therapeutic applications .
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-2-imidazolidinone, cis- involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s hydroxyl groups and nitrogen atoms play a crucial role in its binding affinity and specificity. By inhibiting certain enzymes or modulating receptor activity, 4,5-Dihydroxy-2-imidazolidinone, cis- can exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4,5-Dihydroxy-2-imidazolidinone, cis- include other imidazolidinone derivatives, such as 4,5-dimethoxy-2-imidazolidinone and 4,5-dihydroxy-2-imidazolidine-2-thione .
Uniqueness: What sets 4,5-Dihydroxy-2-imidazolidinone, cis- apart from its similar compounds is its specific configuration and the presence of hydroxyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
82874-64-4 |
|---|---|
Molekularformel |
C3H6N2O3 |
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
(4R,5S)-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+ |
InChI-Schlüssel |
NNTWKXKLHMTGBU-XIXRPRMCSA-N |
Isomerische SMILES |
[C@H]1([C@@H](NC(=O)N1)O)O |
Kanonische SMILES |
C1(C(NC(=O)N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



